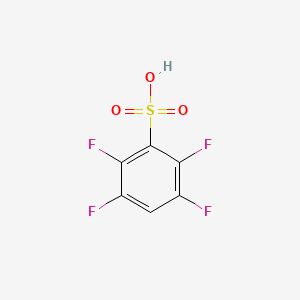
2,3,5,6-Tetrafluorobenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluorobenzene-1-sulfonic acid is an aromatic sulfonic acid derivative characterized by the presence of four fluorine atoms attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorobenzene-1-sulfonic acid typically involves the sulfonation of 2,3,5,6-tetrafluorobenzene. This can be achieved by reacting 2,3,5,6-tetrafluorobenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-sulfonation and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures consistent product quality and scalability. The use of advanced purification techniques, such as crystallization and distillation, is also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrafluorobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the sulfonic acid group.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluorobenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluorobenzene-1-sulfonic acid involves its ability to participate in various chemical reactions due to the presence of the sulfonic acid group and the electron-withdrawing fluorine atoms. These functional groups influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluorobenzene: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Benzene-1-sulfonic acid: Does not have fluorine atoms, resulting in different chemical properties and reactivity.
2,3,5,6-Tetrafluorobenzene-1,4-disulfonic acid: Contains two sulfonic acid groups, leading to different reactivity and applications.
Uniqueness
2,3,5,6-Tetrafluorobenzene-1-sulfonic acid is unique due to the combination of fluorine atoms and the sulfonic acid group. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
40707-55-9 |
|---|---|
Fórmula molecular |
C6H2F4O3S |
Peso molecular |
230.14 g/mol |
Nombre IUPAC |
2,3,5,6-tetrafluorobenzenesulfonic acid |
InChI |
InChI=1S/C6H2F4O3S/c7-2-1-3(8)5(10)6(4(2)9)14(11,12)13/h1H,(H,11,12,13) |
Clave InChI |
ACIDSZRFMFAMAG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B14667042.png)
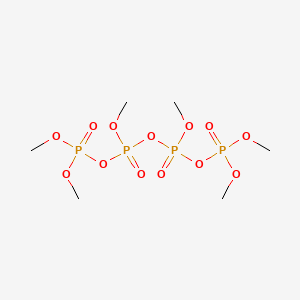
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
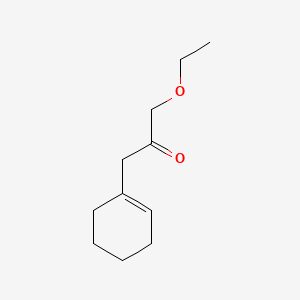
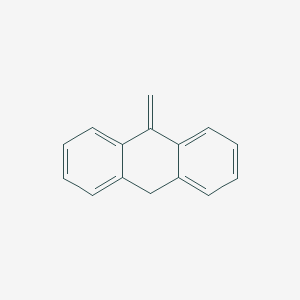
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)
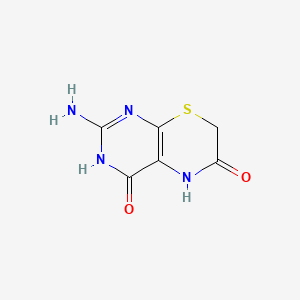

![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene](/img/structure/B14667102.png)
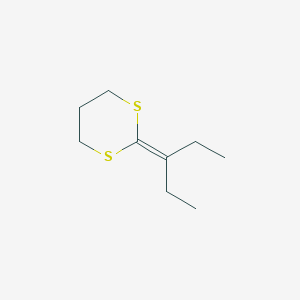
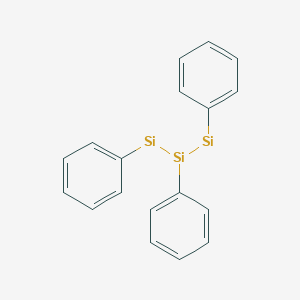

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)
